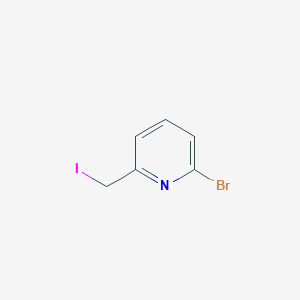
2-Bromo-6-(iodomethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-(iodomethyl)pyridine is an organic compound with the molecular formula C6H5BrIN It is a derivative of pyridine, characterized by the presence of bromine and iodine substituents at the 2 and 6 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(iodomethyl)pyridine typically involves halogenation reactions. One common method is the bromination of 6-methylpyridine followed by iodination. The reaction conditions often require the use of bromine and iodine reagents under controlled temperatures to ensure selective halogenation .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to maintain precise control over reaction conditions. The use of catalysts and solvents can optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-(iodomethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild to moderate temperatures.
Major Products Formed:
- Substitution reactions can yield various substituted pyridines.
- Coupling reactions can produce biaryl compounds and other complex structures.
Scientific Research Applications
2-Bromo-6-(iodomethyl)pyridine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-6-(iodomethyl)pyridine in chemical reactions involves the activation of the pyridine ring through the electron-withdrawing effects of the bromine and iodine atoms. This activation facilitates nucleophilic attack and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
2-Bromopyridine: Similar structure but lacks the iodine substituent.
2-Bromo-6-methylpyridine: Contains a methyl group instead of an iodomethyl group.
Uniqueness: 2-Bromo-6-(iodomethyl)pyridine is unique due to the presence of both bromine and iodine substituents, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.
Properties
CAS No. |
496840-11-0 |
|---|---|
Molecular Formula |
C6H5BrIN |
Molecular Weight |
297.92 g/mol |
IUPAC Name |
2-bromo-6-(iodomethyl)pyridine |
InChI |
InChI=1S/C6H5BrIN/c7-6-3-1-2-5(4-8)9-6/h1-3H,4H2 |
InChI Key |
VQLXAUILLFIKEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Azatricyclo[4.2.1.0~2,5~]non-2(5)-ene](/img/structure/B14245763.png)
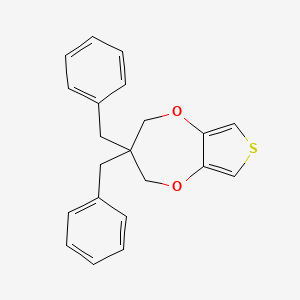
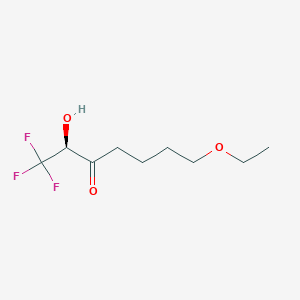

![[(4-Nitrobenzoyl)carbamothioyl]sulfamic acid](/img/structure/B14245796.png)
![6H-1,2,3,4,5-Pentathiepino[6,7-b]indole, 6-methyl-](/img/structure/B14245801.png)
![4-[(4-Chlorophenyl)methylsulfanyl]pyridine-2-carbothioamide](/img/structure/B14245808.png)
![4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14245809.png)

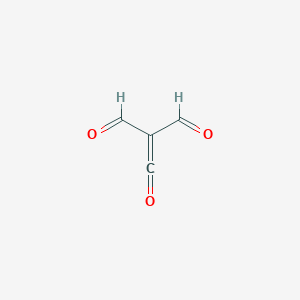
![Benzoic acid, 4-[(4-methoxyphenyl)thio]-3-nitro-](/img/structure/B14245830.png)
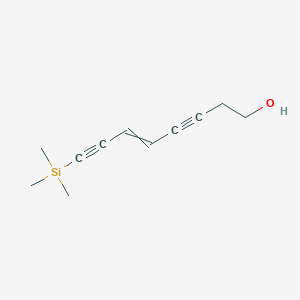
![N-[(1S)-1-(3-Methylphenyl)ethyl]acetamide](/img/structure/B14245837.png)
![Piperazine, 1-benzoyl-4-[(4,7-dimethoxy-1H-indol-3-yl)oxoacetyl]-](/img/structure/B14245842.png)
